molecular formula C24H17F3N2O2S2 B2664287 4-Methylphenyl 2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl sulfone CAS No. 478247-28-8

4-Methylphenyl 2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl sulfone

Cat. No.: B2664287
CAS No.: 478247-28-8
M. Wt: 486.53
InChI Key: OXSOQMQMUYFIQL-UHFFFAOYSA-N
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Description

4-Methylphenyl 2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl sulfone is a complex organic compound characterized by its unique structural features, including a trifluoromethyl group and a pyrimidinyl sulfone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylphenyl 2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl sulfone typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated pyrimidine intermediate.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base.

    Final Coupling Steps: The final steps involve coupling the 4-methylphenyl and 2-phenyl groups to the pyrimidine core through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the employment of robust catalysts and reagents to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the phenyl groups, often using hydrogenation catalysts.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings and the pyrimidine core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., thiols, amines).

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced pyrimidine derivatives, hydrogenated phenyl groups.

    Substitution Products: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a versatile intermediate for the construction of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s structural features make it a candidate for biological studies, particularly in the design of enzyme inhibitors and receptor modulators. Its trifluoromethyl group is known to enhance metabolic stability and bioavailability.

Medicine

In medicinal chemistry, 4-Methylphenyl 2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl sulfone is investigated for its potential as a therapeutic agent. Its ability to interact with biological targets suggests applications in the treatment of diseases such as cancer and inflammatory disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique electronic properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances binding affinity and selectivity, while the pyrimidine core can interact with nucleophilic sites on proteins. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methylphenyl 2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl sulfone: Unique due to its specific combination of functional groups.

    Methyl 4-(trifluoromethyl)phenyl sulfone: Similar trifluoromethyl and sulfone groups but lacks the pyrimidine core.

    2-{[5-(4-Methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide: Contains a trifluoromethyl group and a sulfanyl group but with a different heterocyclic core.

Uniqueness

The uniqueness of this compound lies in its combination of a pyrimidine core with a trifluoromethyl group and a sulfanyl group, which imparts distinct chemical and biological properties not found in other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

5-(4-methylphenyl)sulfonyl-2-phenyl-4-[3-(trifluoromethyl)phenyl]sulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F3N2O2S2/c1-16-10-12-20(13-11-16)33(30,31)21-15-28-22(17-6-3-2-4-7-17)29-23(21)32-19-9-5-8-18(14-19)24(25,26)27/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSOQMQMUYFIQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2SC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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